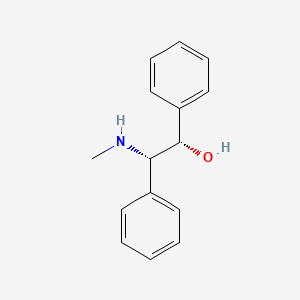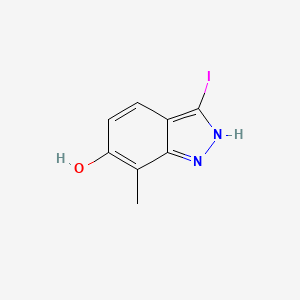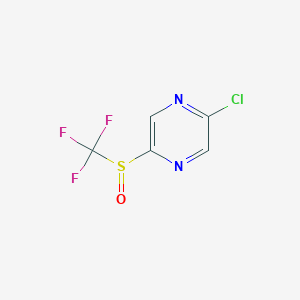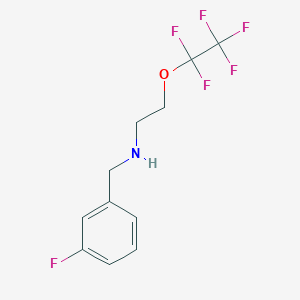
(3-Fluoro-benzyl)-(2-pentafluoroethyloxy-ethyl)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Fluoro-benzyl)-(2-pentafluoroethyloxy-ethyl)-amine is a chemical compound with the molecular formula C11H11F6NO It is known for its unique structure, which includes a fluorinated benzyl group and a pentafluoroethyloxy-ethyl amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-benzyl)-(2-pentafluoroethyloxy-ethyl)-amine typically involves multiple steps, starting with the preparation of the 3-fluorobenzylamine and the 2-pentafluoroethyloxy-ethylamine intermediates. These intermediates are then coupled under specific reaction conditions to form the final product. Common reagents used in the synthesis include fluorinating agents, amines, and coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
(3-Fluoro-benzyl)-(2-pentafluoroethyloxy-ethyl)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding alcohols or ketones.
Reduction: Formation of amines or hydrocarbons.
Substitution: Formation of new fluorinated compounds with different functional groups.
Scientific Research Applications
(3-Fluoro-benzyl)-(2-pentafluoroethyloxy-ethyl)-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of (3-Fluoro-benzyl)-(2-pentafluoroethyloxy-ethyl)-amine involves its interaction with specific molecular targets. The fluorinated groups in the compound enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit specific enzymes involved in metabolic processes, thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- (3-Fluoro-benzyl)-(2-trifluoroethyloxy-ethyl)-amine
- (3-Chloro-benzyl)-(2-pentafluoroethyloxy-ethyl)-amine
- (3-Fluoro-benzyl)-(2-pentafluoroethyloxy-propyl)-amine
Uniqueness
(3-Fluoro-benzyl)-(2-pentafluoroethyloxy-ethyl)-amine is unique due to its specific combination of fluorinated benzyl and pentafluoroethyloxy-ethyl groups. This unique structure imparts distinct chemical and physical properties, such as high electronegativity and lipophilicity, making it valuable in various applications where these properties are desired.
Properties
Molecular Formula |
C11H11F6NO |
|---|---|
Molecular Weight |
287.20 g/mol |
IUPAC Name |
N-[(3-fluorophenyl)methyl]-2-(1,1,2,2,2-pentafluoroethoxy)ethanamine |
InChI |
InChI=1S/C11H11F6NO/c12-9-3-1-2-8(6-9)7-18-4-5-19-11(16,17)10(13,14)15/h1-3,6,18H,4-5,7H2 |
InChI Key |
HIARWCBQRDMVJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)CNCCOC(C(F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


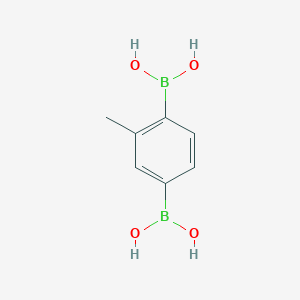
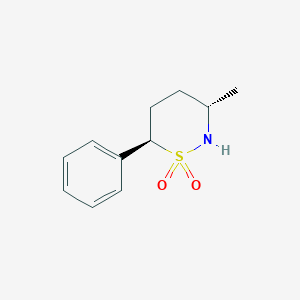
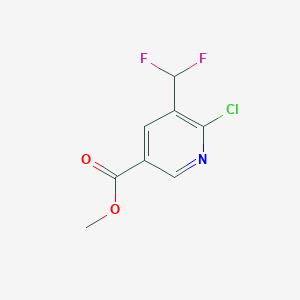

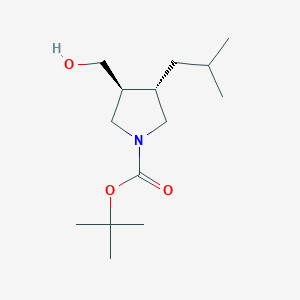
![6-Chloro-1-isopropyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B11761973.png)
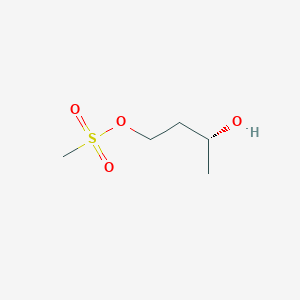
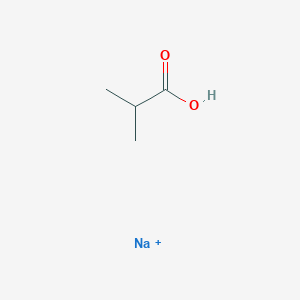

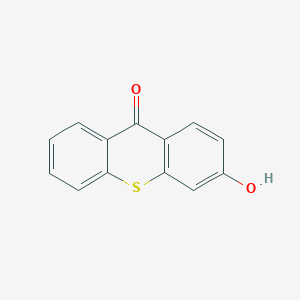
![(1S,4R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B11762005.png)
